molecular formula C11H7ClN2O3S B2536479 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 391225-52-8

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B2536479
CAS No.: 391225-52-8
M. Wt: 282.7
InChI Key: HDCJQJAZMSNAKT-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide (CAS 391225-52-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthon in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary research application is as a precursor in the development of innovative anticoagulant therapies . Specifically, it is structurally related to intermediates used in the synthesis of Rivaroxaban, an orally active direct Factor Xa inhibitor approved for the prevention and treatment of thromboembolic diseases . Beyond its established role in anticoagulant research, thiophene carboxamide derivatives are a prominent area of investigation in other therapeutic fields. These compounds are frequently engineered and studied for their potential biomimetic properties and biological activities. Research indicates that structurally similar thiophene carboxamides are explored for their antiproliferative effects against various cancer cell lines, including hepatocellular carcinoma, showcasing the broader utility of this chemical class in oncology research . Furthermore, novel nitrothiophene carboxamides (NTCs) have been identified as prodrugs requiring activation by specific bacterial nitroreductases, making them a promising scaffold for developing narrow-spectrum antibacterial agents effective against multi-drug resistant Gram-negative pathogens . Researchers value this compound for its versatility in constructing molecules with targeted mechanisms of action. Product Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c12-10-6-5-9(18-10)11(15)13-7-1-3-8(4-2-7)14(16)17/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCJQJAZMSNAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is utilized as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a key intermediate in various organic reactions, including coupling reactions that form carbon-carbon bonds.
  • Study of Reaction Mechanisms: Researchers employ this compound to investigate reaction mechanisms and the behavior of similar chemical entities under different conditions.

2. Biology:

  • Antimicrobial Activity: The compound has shown significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its efficacy with minimum inhibitory concentration (MIC) values indicating potent activity.
  • Anticancer Properties: Several studies have highlighted its potential as an anticancer agent. For instance, it has been reported to induce cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (Hep3B) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

3. Medicine:

  • Therapeutic Properties: The compound is being explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its ability to modulate biological pathways makes it a candidate for further pharmacological evaluation.

4. Industry:

  • Development of Organic Semiconductors: Due to its electronic properties, 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is investigated for applications in organic semiconductors and advanced materials.

Antimicrobial Activity

Research has indicated that 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits notable antimicrobial properties. The following table summarizes its efficacy against selected bacterial strains:

CompoundMIC (µg/mL)Target Bacteria
5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide<50Staphylococcus aureus
5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide<50Escherichia coli

Anticancer Activity

The anticancer properties of this compound have been evaluated through various assays:

Cell LineIC50 (µg/mL)Observed Effect
Hep3B23Induction of cell cycle arrest
MCF-7 (Breast Cancer)<15Significant antiproliferative effects

Case Studies

  • Antimicrobial Study (2024) :
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
  • Anticancer Activity Evaluation (2023) :
    • Objective: Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
    • Findings: The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Inflammation Model Study (2025) :
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-Methyl vs. 5-Chloro Substituents

The methyl-substituted analog, 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide (Compound 7947882), shares structural similarity but replaces chlorine with a methyl group. Both compounds exhibit potent activity against replicating and intracellular Mtb (MIC < 1 µg/mL) and require EthA activation for bioactivity . However, the chloro derivative demonstrates marginally higher metabolic stability due to the electron-withdrawing effect of chlorine, which may slow oxidative metabolism .

Table 1: Comparison of Antitubercular Thiophene-Carboxamides

Compound Substituent (Thiophene) MIC (µg/mL) Cytotoxicity (IC50, µg/mL) Key Target
5-Chloro-N-(4-nitrophenyl) Cl 0.3–0.5 >40 (HepG2, A549) PyrG (CTP synthetase)
5-Methyl-N-(4-nitrophenyl) CH3 0.5–1.0 >40 (HepG2, A549) PyrG (CTP synthetase)

5-Nitro Substituent

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () replaces chlorine with a nitro group. The nitro derivative exhibits antibacterial activity, suggesting that electron-withdrawing groups enhance interactions with bacterial targets. However, nitro groups may increase metabolic liability compared to chloro derivatives .

Variations in the Aryl Amide Substituent

Chalcone Derivatives

Chalcone-functionalized analogs, such as 5-chloro-N-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b), modify the phenyl group with acryloyl-linked substituents. These derivatives exhibit diverse physical properties, as shown below:

Table 2: Physical Properties of Chalcone Derivatives

Compound (ID from ) Substituent (Phenyl) Yield (%) Melting Point (°C) Molecular Weight
4b 4-Hydroxyphenyl 43.73 210–212 384.8
4c 3,4-Dimethoxyphenyl 52.30 145–147 428.3
4d 2-Bromophenyl 50.10 150–152 447.7
4g 2-Fluorophenyl 58.00 174–176 374.8

The electron-donating methoxy group (4c) lowers melting points compared to electron-withdrawing bromo or fluoro substituents (4d, 4g), likely due to reduced crystallinity .

Anticoagulant Derivatives

Rivaroxaban (BAY 59-7939), a 5-chloro-thiophene carboxamide with a complex oxazolidinone-morpholinone side chain, diverges functionally. It inhibits Factor Xa, demonstrating how structural modifications redirect activity from antitubercular to anticoagulant applications. Rivaroxaban’s oral bioavailability and potency (IC50 = 0.7 nM for Factor Xa) highlight the impact of side-chain engineering on target specificity .

Amide Side-Chain Modifications

5-Chloro-N-(2-hydroxy-2-phenylpropyl)thiophene-2-carboxamide (CAS 1351659-81-8) and 5-chloro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)thiophene-2-carboxamide (CAS 2034346-20-6) feature hydroxyalkyl side chains. These modifications enhance solubility compared to the nitro-phenyl analog, though biological data remain unreported .

Key Research Findings

  • Mechanistic Divergence : Chloro and methyl substituents on thiophene yield similar antitubercular activity but differ in metabolic stability .
  • Therapeutic Versatility: Side-chain variations enable repurposing; e.g., Rivaroxaban’s morpholinone group shifts activity to coagulation pathways .
  • Physicochemical Trends : Electron-withdrawing substituents on phenyl rings increase melting points and crystallinity .

Biological Activity

5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-nitroaniline. This process yields a compound that serves as a building block for more complex heterocyclic compounds used in various biological applications.

Antimicrobial Properties

Research has indicated that 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that derivatives of thiophene carboxamide can significantly inhibit bacterial growth, with minimum inhibitory concentration (MIC) values demonstrating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Target Bacteria
5-Chloro-N-(4-nitrophenyl)thiophene-2-carboxamide<50Staphylococcus aureus
Other derivatives<50Escherichia coli

The compound has also shown potential in reducing biofilm formation, which is crucial for combating persistent infections .

Anticancer Activity

The anticancer properties of 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide have been evaluated through various assays. Notably, it has been reported to induce cell cycle arrest in cancer cells, particularly in hepatocellular carcinoma (Hep3B) cell lines. The compound exhibited an IC50 value of 23 µg/mL, indicating its effectiveness in inhibiting cancer cell proliferation.

Further modifications to the compound have led to improved activities, with some derivatives achieving IC50 values below 11.6 µg/mL against Hep3B cells. This suggests that structural variations can enhance its anticancer efficacy .

The mechanism through which 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide exerts its biological effects is believed to involve interaction with specific biological targets such as enzymes or receptors. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to inhibition of critical pathways involved in microbial growth and cancer cell proliferation.

Case Studies

  • Anticancer Activity Evaluation : A study focused on thiophene carboxamide derivatives demonstrated that modifications at the para position significantly improved anticancer activity against Hep3B cells. The study highlighted the importance of substituent positioning for enhancing therapeutic outcomes .
  • Antimicrobial Evaluation : Another investigation into the antimicrobial efficacy of thiophene derivatives revealed that certain compounds displayed remarkable activity against multidrug-resistant strains, showcasing their potential as new therapeutic agents in combating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-(4-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions (e.g., solvent, temperature) influence yield?

  • Methodology : The compound is typically synthesized via condensation of thiophene-2-carbonyl chloride derivatives with substituted anilines. For example, refluxing 2-thiophenecarbonyl chloride with 4-nitroaniline in acetonitrile for 1 hour under stirring, followed by solvent evaporation to yield crystalline products . Column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) is recommended for purification, achieving yields of ~27% . Key characterization includes 1^1H/13^13C NMR, HRMS, and melting point analysis .

Q. How should researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks based on coupling constants (e.g., J=3.8HzJ = 3.8 \, \text{Hz} for thiophene protons) and chemical shifts (e.g., δ 7.60–7.40 ppm for aromatic protons) .
  • X-ray crystallography : Analyze dihedral angles between the thiophene and nitro-substituted benzene rings (e.g., 8.5–13.5°) and intermolecular interactions (C–H⋯O/S) to confirm packing behavior .
  • HRMS : Verify molecular ion peaks (e.g., m/zm/z 301.1379 for [M+H]+^+) .

Q. What are the critical parameters for reproducing crystallization of this compound?

  • Methodology : Use acetonitrile as a solvent for reflux, followed by slow evaporation at room temperature to obtain high-quality crystals. Ensure stoichiometric equivalence of reactants and exclude moisture to avoid byproducts .

Advanced Research Questions

Q. How do substituents on the thiophene and aryl rings influence the compound’s supramolecular interactions and crystallographic packing?

  • Methodology : Compare dihedral angles and hydrogen-bonding motifs (e.g., S(6) ring motifs) with analogs like N-(2-nitrophenyl)furan-2-carboxamide. Computational tools (e.g., Mercury CSD) can model packing efficiency and non-classical interactions (C–H⋯O/S) .

Q. What computational strategies predict the metabolic stability and aldehyde oxidase (AO) selectivity of this compound?

  • Methodology : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO-mediated oxidation. Pair with molecular docking to assess binding to AO active sites. Validate predictions via in vitro assays using human liver S9 fractions .

Q. How can researchers resolve contradictions in reported biological activities (e.g., genotoxicity vs. antimicrobial effects) for thiophene carboxamide derivatives?

  • Methodology :

  • SAR studies : Systematically modify substituents (e.g., chloro, nitro groups) and test in bacterial reverse mutation (Ames) and mammalian cell genotoxicity assays .
  • Mechanistic studies : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • Lipinski’s Rule : Evaluate logP (<5) and hydrogen-bond donors/acceptors using tools like SwissADME .

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